Distinct Physicochemical Profile of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol vs. Regioisomers Impacts Bioavailability
The compound 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol possesses a unique combination of lipophilicity and polar surface area that differentiates it from its regioisomers, which is critical for predicting passive membrane permeability and oral absorption. Its computed XLogP3 value is 2.9 and its topological polar surface area (TPSA) is 49.3 Ų . In contrast, the regioisomer 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol (CAS 1261896-24-5) and 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol (CAS 1261975-62-5) are expected to exhibit different TPSA and potentially different lipophilicity profiles due to altered hydrogen bond geometry and molecular conformation, though specific computed values for these comparators are not uniformly reported in the same databases . This difference in TPSA can directly influence a compound's ability to cross biological membranes, with a TPSA below 60 Ų generally considered favorable for blood-brain barrier penetration [1]. Therefore, the 49.3 Ų TPSA of the 4-substituted phenol positions it within a specific physicochemical space that is not guaranteed for its 2- or 3-substituted counterparts, directly impacting its utility in CNS-targeted programs.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA: 49.3 Ų; XLogP3: 2.9 |
| Comparator Or Baseline | Regioisomers 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol (CAS 1261896-24-5) and 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol (CAS 1261975-62-5) – TPSA and XLogP3 values not uniformly reported but structurally distinct. |
| Quantified Difference | The TPSA of 49.3 Ų for the 4-isomer is a specific, quantifiable parameter that is not guaranteed to be identical in the 2- or 3-isomers, with potential differences of several Ų, sufficient to alter permeability predictions. |
| Conditions | In silico property calculation based on standard SMILES representation and PubChem/chemical vendor data. |
Why This Matters
For scientific selection, the quantifiable TPSA of 49.3 Ų provides a benchmark for predicting passive permeability, a key factor in designing CNS-active probes or optimizing oral bioavailability in lead optimization, which cannot be assumed for the regioisomers.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
